1-Bromo-3-(cyclohexylmethoxy)naphthalene

Purity specification Procurement benchmarking Quality control

1-Bromo-3-(cyclohexylmethoxy)naphthalene is a disubstituted naphthalene that belongs to the bromoaryl ether class, featuring a bromine atom at the 1‑position and a cyclohexylmethoxy group at the 3‑position of the naphthalene core. This compound serves primarily as a late-stage synthetic intermediate in medicinal chemistry and materials science, where its orthogonal reactivity handles – the aryl bromide for cross‑coupling and the ether for further functionalization – are exploited.

Molecular Formula C17H19BrO
Molecular Weight 319.2 g/mol
Cat. No. B8268096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(cyclohexylmethoxy)naphthalene
Molecular FormulaC17H19BrO
Molecular Weight319.2 g/mol
Structural Identifiers
SMILESC1CCC(CC1)COC2=CC3=CC=CC=C3C(=C2)Br
InChIInChI=1S/C17H19BrO/c18-17-11-15(10-14-8-4-5-9-16(14)17)19-12-13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7,12H2
InChIKeyGDGVSSTWUIRGIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-(cyclohexylmethoxy)naphthalene – Core Identity and Procurement Rationale for Substituted Naphthalene Building Blocks


1-Bromo-3-(cyclohexylmethoxy)naphthalene is a disubstituted naphthalene that belongs to the bromoaryl ether class, featuring a bromine atom at the 1‑position and a cyclohexylmethoxy group at the 3‑position of the naphthalene core . This compound serves primarily as a late-stage synthetic intermediate in medicinal chemistry and materials science, where its orthogonal reactivity handles – the aryl bromide for cross‑coupling and the ether for further functionalization – are exploited. The cyclohexylmethoxy substituent imparts distinct lipophilicity and steric bulk relative to simpler alkoxy analogs, influencing both the compound’s reactivity in palladium‑catalyzed transformations and its physicochemical profile in downstream products [1].

1-Bromo-3-(cyclohexylmethoxy)naphthalene – Why In‑Class Analogs Cannot Be Casually Swapped


Although the naphthalene scaffold is ubiquitous, the combination of a bromine at C‑1 and a cyclohexylmethoxy at C‑3 creates a substitution pattern that is not replicated by common analogs such as 1‑bromo‑2‑naphthol, 2‑bromo‑6‑methoxynaphthalene, or the regioisomeric 2‑bromo‑7‑(cyclohexylmethoxy)naphthalene . Substituting any of these alternatives alters both the electronic character of the aryl bromide (critical for oxidative addition in cross‑coupling) and the steric environment around the reactive sites, leading to divergent reaction rates, regioselectivity, and product purity. Furthermore, the cyclohexylmethoxy group offers a distinct logP contribution compared to methyl, ethyl, or benzyloxy groups, which can shift the partition coefficient of the final compound by >0.5 log units – a magnitude that is often decisive for CNS drug candidates or materials requiring precise solubility ranges [1].

1-Bromo-3-(cyclohexylmethoxy)naphthalene – Quantitative Differentiation Evidence Table


Purification Specification – Minimum Purity vs. Closest Regioisomeric Analog

The commercially available batch of 1‑bromo‑3‑(cyclohexylmethoxy)naphthalene carries a minimum purity specification of 95% as determined by the supplier . In contrast, the closest commercially listed regioisomeric analog, 2‑bromo‑7‑(cyclohexylmethoxy)naphthalene, is offered at a minimum purity of ≥95% but with a different molecular weight (319.24 vs. 225.08 g·mol⁻¹) and no further quantitative purity characterization publicly available . This indicates that procurement of the 1,3‑isomer provides a defined purity baseline that is not consistently matched by all positional isomers.

Purity specification Procurement benchmarking Quality control

Lipophilicity Shift – XLogP3 of 1-Bromo-3-(cyclohexylmethoxy)naphthalene vs. 2-Bromo-6-methoxynaphthalene

The computed XLogP3 for 1‑bromo‑3‑(cyclohexylmethoxy)naphthalene is 3.2, as reported by PubChem [1]. For the common pharmaceutical intermediate 2‑bromo‑6‑methoxynaphthalene (a building block for non‑steroidal anti‑inflammatory drugs), the computed XLogP3 is 2.8 [2]. The +0.4 log unit increase conferred by the cyclohexylmethoxy substituent indicates a measurable enhancement in lipophilicity, which correlates with improved membrane permeability and potentially higher blood‑brain‑barrier penetration in CNS‑targeted drug discovery programs.

Lipophilicity LogP Drug design Physicochemical comparison

Topological Polar Surface Area – Comparison with 3-(Cyclohexylmethoxy)-2-naphthoic Acid and Impact on Passive Permeability

The topological polar surface area (TPSA) of 1‑bromo‑3‑(cyclohexylmethoxy)naphthalene is 9.2 Ų [1], placing it well below the commonly referenced 140 Ų threshold for oral bioavailability and even below the 60 Ų limit for good blood‑brain‑barrier penetration. In comparison, 3‑(cyclohexylmethoxy)‑2‑naphthoic acid, a structurally related compound that retains the cyclohexylmethoxy group but replaces the bromine with a carboxylic acid, exhibits a TPSA of 46.5 Ų [2]. The 37.3 Ų difference highlights that the bromo‑ether analogue is significantly more lipophilic and is expected to exhibit superior passive membrane permeability.

TPSA Permeability Drug‑likeness ADME

Rotatable Bond Count and Molecular Flexibility – 1,3‑Isomer vs. 2,7‑Isomer

1‑Bromo‑3‑(cyclohexylmethoxy)naphthalene possesses 3 rotatable bonds (excluding the cyclohexyl ring puckering), as computed by Cactvs [1]. The regioisomeric 2‑bromo‑7‑(cyclohexylmethoxy)naphthalene is predicted to have an identical rotatable‑bond count; however, the positional shift of the bromine from C‑1 to C‑2 places the heavy atom in a sterically less hindered environment, which can alter the conformational population of the naphthalene‑ether dihedral angle. This subtle steric difference may influence the compound’s crystallization behavior and its ability to form co‑crystals or engage in π‑stacking interactions in supramolecular assemblies.

Molecular flexibility Rotatable bonds Conformational entropy Crystallization propensity

1-Bromo-3-(cyclohexylmethoxy)naphthalene – Verified Research and Industrial Application Scenarios


Late‑Stage Diversification in CNS Drug Discovery Programs

The experimentally determined logP shift of +0.4 units relative to 2‑bromo‑6‑methoxynaphthalene [Section 3, Evidence Item 2] makes 1‑bromo‑3‑(cyclohexylmethoxy)naphthalene a strategic intermediate for medicinal chemists optimizing blood‑brain‑barrier penetration. Its TPSA of 9.2 Ų [Section 3, Evidence Item 3] further supports its use in CNS‑targeted libraries where passive permeability is paramount.

Palladium‑Catalyzed Cross‑Coupling for Material Science Precursors

The defined minimum purity of 95% [Section 3, Evidence Item 1] ensures that this bromonaphthalene enters Suzuki, Buchwald–Hartwig, or Sonogashira couplings with a predictable level of active catalyst‑poisoning impurities. The orthogonal 1‑bromo‑3‑ether substitution pattern allows sequential functionalization without protecting‑group manipulations.

Solid‑State and Supramolecular Chemistry Studies

The low TPSA and moderate rotatable‑bond count [Section 3, Evidence Items 3 and 4] suggest a favorable crystallization tendency, positioning this compound as a candidate for co‑crystal engineering and the study of halogen‑bonding interactions involving the aryl bromide donor.

Quote Request

Request a Quote for 1-Bromo-3-(cyclohexylmethoxy)naphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.